

Cross-reactivity of the PYR test with other bacterial species

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Compound of Interest

Compound Name: *L-Pyroglutamic Acid beta-Naphthylamide*

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A Comparative Guide to the Cross-Reactivity of the PYR Test

For Researchers, Scientists, and Drug Development Professionals

The L-pyrrolidonyl- β -naphthylamide (PYR) test is a rapid colorimetric assay widely used in clinical microbiology for the presumptive identification of certain bacterial species based on the activity of the enzyme pyrrolidonyl aminopeptidase.^{[1][2]} This guide provides a comprehensive comparison of the PYR test's performance across various bacterial species, supported by experimental data, to aid researchers in its appropriate application and interpretation.

Principle of the PYR Test

The PYR test detects the presence of the enzyme L-pyrrolidonyl arylamidase.^{[1][3]} This enzyme hydrolyzes the substrate L-pyrrolidonyl- β -naphthylamide (PYR) to produce β -naphthylamide.^{[1][3]} The resulting β -naphthylamide then reacts with a cinnamaldehyde reagent (N,N-dimethylaminocinnamaldehyde) to form a red Schiff base, indicating a positive result.^{[2][4][5]}

Performance Across Bacterial Species

The PYR test is most recognized for its high sensitivity and specificity in identifying *Streptococcus pyogenes* (Group A *Streptococcus*) and *Enterococcus* species.^{[5][6]} However,

the enzyme is also present in other bacterial genera, leading to potential cross-reactivity. The following tables summarize the performance of the PYR test with various clinically relevant bacteria.

Table 1: PYR Test Performance with Gram-Positive Cocci

Bacterial Species	Number of Isolates Tested	Percentage PYR Positive (%)	Key References
Streptococcus			
Streptococcus pyogenes (Group A)	114	98	[1]
Streptococcus agalactiae (Group B)	Not Specified	98 (Negative)	[1]
Viridans Group Streptococci	Not Specified	82 (Negative)	[1]
Enterococcus			
Enterococcus spp. (Group D)	202	96	[1]
Staphylococcus			
Staphylococcus aureus	Not Specified	Negative	[7]
Staphylococcus haemolyticus	Not Specified	Positive	[1]
Staphylococcus lugdunensis	Not Specified	Positive	[1]
Staphylococcus schleiferi	Not Specified	Positive	[1]
Staphylococcus delphini (Group A & B)	21	>95	[8]
Other Gram-Positive Cocci			
Aerococcus spp.	Not Specified	Expected to be Positive	[1]
Gamella spp.	Not Specified	Positive	[1]

Lactococcus spp.	Not Specified	Positive	[1]
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Table 2: PYR Test Cross-Reactivity with Gram-Negative Bacilli (Enterobacteriaceae)

Bacterial Species/Genus	Number of Isolates Tested	PYR Reaction	Key References
Citrobacter spp.	Part of 542	Uniformly Positive	[9]
Klebsiella spp.	Part of 542	Uniformly Positive	[9]
Enterobacter aerogenes	Part of 542	Uniformly Positive	[9]
Enterobacter agglomerans group	Part of 542	Uniformly Positive	[9]
Serratia marcescens	Part of 542	Uniformly Positive	[9]
Serratia odorifera	Part of 542	Uniformly Positive	[9]
Escherichia coli	Part of 542	Uniformly Negative	[9]
Proteus group	Part of 542	Uniformly Negative	[9]
Salmonella spp.	Part of 542	Uniformly Negative	[9]
Shigella spp.	Part of 542	Uniformly Negative	[9]
Enterobacter cloacae	Part of 542	Variable	[9]
Kluyvera cryocrescens	Part of 542	Variable	[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following protocols are compiled from standard laboratory procedures.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Disk Method (Rapid)

- Preparation: Place a PYR-impregnated disk on a sterile petri dish or microscope slide.[\[2\]](#)[\[4\]](#)
- Inoculation: Moisten the disk with a small drop of sterile distilled or deionized water. Be careful not to oversaturate the disk.[\[2\]](#)[\[4\]](#) Using a sterile applicator stick or loop, pick 2-3 well-isolated colonies from an 18-24 hour culture on a non-selective medium (e.g., blood agar) and smear them onto the moistened disk.[\[1\]](#)[\[2\]](#)
- Incubation: Incubate the disk at room temperature for 1-2 minutes.[\[1\]](#) For slower-growing organisms, the incubation time may be extended to 10 minutes.[\[4\]](#)
- Development: After incubation, add one drop of the PYR reagent (N,N-dimethylaminocinnamaldehyde) to the disk.[\[1\]](#)
- Interpretation: Observe for a color change within 1-2 minutes. A bright pink or cherry-red color indicates a positive result. No color change or the development of a yellow or orange color is a negative result.[\[1\]](#)[\[2\]](#)

Broth Method

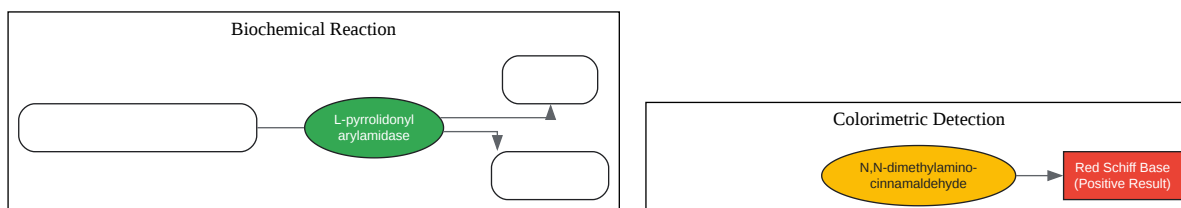
- Inoculation: Inoculate a tube of PYR broth with 3-5 colonies from an 18-24 hour pure culture.[\[1\]](#)
- Incubation: Incubate the broth tube aerobically at 35-37°C for 4 hours.[\[1\]](#)[\[5\]](#)
- Development: Add 2-3 drops of the PYR reagent to the broth.[\[1\]](#)[\[5\]](#)
- Interpretation: Observe for the development of a red color within 1-2 minutes, which indicates a positive reaction.[\[1\]](#)

Quality Control

- Positive Control: Enterococcus faecalis (ATCC 29212) or Streptococcus pyogenes (ATCC 19615)[\[1\]](#)
- Negative Control: Streptococcus agalactiae (ATCC 10386)[\[1\]](#)

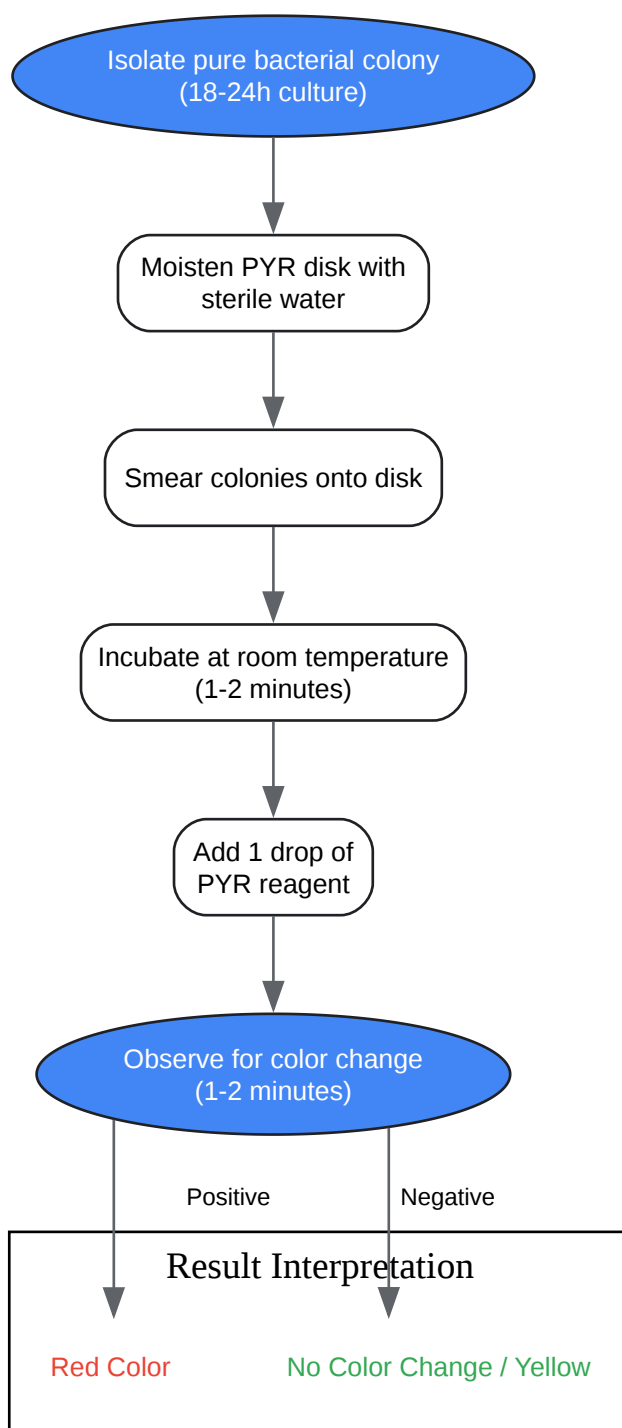
Biochemical Pathway and Experimental Workflow

The following diagrams illustrate the biochemical principle of the PYR test and a typical experimental workflow.



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Caption: Biochemical pathway of the PYR test.



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Caption: Experimental workflow for the rapid disk PYR test.

Comparison with Alternative Tests

The PYR test offers advantages over traditional methods for the identification of *S. pyogenes* and *Enterococcus*.

- **Bacitracin Susceptibility Test:** The PYR test is more specific for *S. pyogenes* than the bacitracin susceptibility test. The bacitracin test can yield false-positive results with other beta-hemolytic streptococci, such as some strains of Group C and G streptococci.[7] A study comparing phenotypic tests to PCR for the identification of *S. pyogenes* found the sensitivity and specificity of the PYR test to be 95.42% and 77.41%, respectively, while bacitracin susceptibility showed a sensitivity of 95.42% and a lower specificity of 70.96%.[10][11]
- **Bile Esculin and Salt Tolerance Tests:** For the identification of *Enterococcus* species, the PYR test is a rapid alternative to the more time-consuming bile esculin and 6.5% NaCl tolerance tests.[6] Studies have shown the sensitivity and specificity of PYRase tests for identifying enterococci to be greater than 96%.[6]

Limitations and Considerations

Despite its utility, the PYR test has some limitations that researchers should consider:

- **Not for Definitive Identification:** The PYR test is a presumptive test and should be used in conjunction with other biochemical and/or molecular tests for the definitive identification of bacteria, especially when a positive result is obtained for species other than *S. pyogenes* or *Enterococcus*. [1]
- **False-Negative Results:** False-negative results can occur if the inoculum is too light, if the disk is overly moistened, or if the bacterial colonies are taken from selective media. [1][5]
- **Variable Reactions:** As noted in the data tables, some bacterial species exhibit variable PYR reactions. Therefore, a positive or negative result for these species may not be consistent across all isolates.
- **Indole Cross-Reactivity:** In some indole-positive bacteria, such as *Escherichia coli*, the development of a blue or green color may occur, which should be interpreted as a negative PYR test result. [1]

Conclusion

The PYR test is a valuable, rapid, and cost-effective tool for the presumptive identification of *Streptococcus pyogenes* and *Enterococcus* species. Its high sensitivity and specificity for these organisms make it a reliable alternative to traditional identification methods. However, researchers and drug development professionals must be aware of its potential for cross-reactivity with other bacterial species, particularly certain coagulase-negative staphylococci and members of the Enterobacteriaceae family. For accurate bacterial identification, it is essential to interpret PYR test results in the context of other phenotypic and/or genotypic characteristics.

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